molecular formula C22H26N4O B5366142 (2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

(2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone

Cat. No.: B5366142
M. Wt: 362.5 g/mol
InChI Key: NVMFGSZRGZHDAR-PWRODBHTSA-N
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Description

(2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecan-5-yl]methanone is a complex organic compound with a unique structure that combines a pyrimidine ring with a tricyclic diazatricyclo system

Properties

IUPAC Name

(2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-14-18(12-23-15(2)24-14)22(27)26-13-19(16-6-4-3-5-7-16)21-20(26)17-8-10-25(21)11-9-17/h3-7,12,17,19-21H,8-11,13H2,1-2H3/t19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMFGSZRGZHDAR-PWRODBHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the construction of the tricyclic diazatricyclo system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving complex molecular pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and tricyclic diazatricyclo systems. Examples include:

  • 2,2′-Bipyridyl
  • 4,4′-Dimethyl-2,2′-dipyridyl
  • 6,6′-Dimethyl-2,2′-dipyridyl

Uniqueness

What sets (2,4-dimethylpyrimidin-5-yl)-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone apart is its unique combination of a pyrimidine ring with a tricyclic diazatricyclo system. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

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